![molecular formula C6H10FNO2 B1170615 Enlimomab pegol CAS No. 169802-84-0](/img/no-structure.png)
Enlimomab pegol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Enlimomab pegol is an antibody drug conjugate (ADC) that targets ICAM-1 . It was initially developed by Boehringer Ingelheim GmbH and is currently in Phase 1 of its global R&D status . The drug is an ICAM-1 inhibitor and is classified as an immunosuppressant . It is being studied for its potential use in treating immune system diseases, with a current active indication for renal transplant rejection .
Mechanism of Action
properties
CAS RN |
169802-84-0 |
---|---|
Product Name |
Enlimomab pegol |
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.